6-Bromoisochroman-4-ol
Description
Significance of Isochroman-4-ol (B1508723) Derivatives in Advanced Organic Synthesis
The isochroman (B46142) framework is a core structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. rsc.orgnih.gov Consequently, isochroman derivatives are recognized as significant heterocyclic compounds in drug discovery. thieme-connect.com Medicinal chemists have synthesized numerous drug-like candidates based on the isochroman scaffold, targeting conditions related to the central nervous system (CNS), inflammation, microbial infections, hypertension, and cancer. thieme-connect.com
Isochroman-4-ol derivatives, in particular, serve as crucial building blocks. The hydroxyl group at the 4-position provides a reactive site for further chemical modifications, allowing for the construction of diverse and complex molecular architectures. These derivatives are important intermediates in the synthesis of various pharmaceutical compounds. semanticscholar.org The development of new synthetic methods, such as those involving C-H activation or electrochemical couplings, continues to expand the utility of functionalized isochromans in creating novel molecules. rsc.orgorganic-chemistry.orgresearchgate.net
Historical Context of Isochroman Scaffold Development
The synthetic exploration of molecules containing the isochroman motif dates back to at least 1912. conicet.gov.ar A cornerstone in the synthesis of the isochroman ring system has been the oxa-Pictet-Spengler reaction. thieme-connect.comconicet.gov.ar This reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone, typically promoted by an acid. conicet.gov.ar
Early methods often required harsh conditions, such as strong acids and high temperatures. conicet.gov.ar For instance, in 1949, the synthesis of a natural product derivative was achieved using dry HCl to promote the cyclization. conicet.gov.ar A significant improvement was reported in 1954, utilizing acetic acid to achieve high yields of a spirocyclic isochroman derivative. conicet.gov.ar Over the decades, the methodology has evolved significantly. Modern variations of the oxa-Pictet-Spengler reaction employ a wide range of promoters, including various Brønsted and Lewis acids, to improve efficiency and expand the scope of the reaction to include less reactive starting materials. conicet.gov.arscispace.com Contemporary approaches have also introduced transition-metal catalysis and the use of aldehyde surrogates, such as epoxides, to construct the isochroman framework under milder conditions and with greater functional group tolerance. rsc.orgnih.govscispace.com These advancements have made the isochroman scaffold more accessible for applications in various fields, particularly drug discovery.
Current Research Landscape and Opportunities for 6-Bromoisochroman-4-ol
The unique structure of this compound, featuring both a reactive bromine atom and a hydroxyl group, positions it as a versatile intermediate for creating complex molecular structures. While specific studies focusing exclusively on this compound are not abundant, its role as a key building block has been highlighted in significant areas of medicinal chemistry research.
A notable application is its use in the synthesis of potential treatments for Alzheimer's disease. google.com A patent discloses the synthesis of this compound as a step in creating compounds designed to be inhibitors of the beta-secretase enzyme (BACE1). google.com This enzyme is a key target in Alzheimer's research because it is involved in the production of amyloid-beta peptide, which forms the amyloid plaques found in the brains of patients. google.com The inhibition of this enzyme is considered a promising therapeutic strategy to slow the progression of the disease. google.com
The presence of the bromine atom on the aromatic ring opens up possibilities for a variety of palladium-mediated cross-coupling reactions, allowing for the introduction of different aryl or alkenyl groups. smolecule.com This functional handle is valuable for creating libraries of compounds for drug discovery. Furthermore, the hydroxyl group can be used to introduce other functionalities or to direct the stereochemistry of subsequent reactions. The ongoing development of novel synthetic methods, including C-H activation and enantioselective synthesis, provides further opportunities to utilize chiral building blocks like this compound for the efficient construction of complex, biologically active molecules. rsc.orgresearchgate.net Its potential applications extend to material science, where its distinct chemical properties could be harnessed to create new functional materials. smolecule.com
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-isochromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIXXRSWGBNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CO1)C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromoisochroman 4 Ol and Analogous Isochroman 4 Ols
Strategies for Isochroman-4-ol (B1508723) Core Construction
The formation of the isochroman-4-ol core is typically achieved through intramolecular cyclization reactions where a tethered alcohol functionality attacks an electrophilic center to form the pyran ring.
The oxa-Pictet-Spengler reaction is a fundamental and direct method for constructing the isochroman (B46142) framework. nih.govsemanticscholar.org This reaction involves the condensation of a β-arylethanol derivative with an aldehyde or a ketone, typically under acidic conditions, to yield a 3,4-dihydro-1H-2-benzopyran (isochroman). researchgate.net While it is a powerful tool, the classical approach often requires high temperatures, long reaction times, and is generally limited to electron-rich β-phenylethanols. nih.govresearchgate.net
A significant advancement in this area is a variant that utilizes epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). nih.gov This method circumvents many of the limitations of the traditional reaction. In this approach, the epoxide undergoes a Meinwald rearrangement, promoted by HFIP and a catalytic amount of a strong acid like trifluoromethanesulfonic acid, to generate an otherwise unstable aldehyde in situ. This reactive intermediate readily participates in the oxa-Pictet-Spengler cyclization with a variety of phenyl ethanol (B145695) nucleophiles. The reaction proceeds rapidly at room temperature (less than one hour) and demonstrates a greatly expanded scope. nih.gov This updated protocol tolerates a wider range of functional groups on the electrophile, including ketones and aliphatic aldehydes, and also accommodates more diverse nucleophiles, such as 2,2-disubstituted and secondary alcohols. nih.gov
| Epoxide (Aldehyde Surrogate) | Alcohol Nucleophile | Yield (%) |
|---|---|---|
| 2-(4-nitrophenyl)oxirane | 2-phenylethan-1-ol | 70 |
| 2-butyloxirane | 2-phenylethan-1-ol | 95 |
| 2-(2-oxo-2-phenylethyl)oxirane | 2-phenylethan-1-ol | 85 |
| 2-(4-nitrophenyl)oxirane | 2-phenylpropan-1-ol (secondary alcohol) | 75 |
| 2-(4-nitrophenyl)oxirane | 2-methyl-2-phenylethan-1-ol (2,2-disubstituted) | 81 |
An alternative and effective strategy for the synthesis of isochroman-4-ols involves a sequence of epoxidation followed by intramolecular cyclization. researchgate.net This method has been successfully applied to (E)-(2-stilbenyl/styrenyl)methanols. The core of this approach is the conversion of the nucleophilic olefin of the styrenyl moiety into an electrophilic epoxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMDO). researchgate.net
Following epoxidation, the neighboring benzylic hydroxyl group acts as an internal nucleophile. It attacks the epoxide in a regioselective ring-opening reaction, leading to the formation of the isochroman ring and establishing the hydroxyl group at the C-4 position. This cyclization proceeds with a high degree of stereocontrol, governed by the substrate itself, to exclusively yield the desired isochroman-4-ol products. researchgate.net This divergent synthesis pathway allows for the creation of distinct molecular scaffolds from common starting materials. researchgate.net
An established method for constructing the isochroman-4-ol skeleton involves an oxidative mercury-mediated ring closure. researchgate.net This key transformation is performed on 2-(prop-1-enyl)phenylmethanol derivatives. The reaction utilizes mercury(II) salts, such as mercury(II) acetate (B1210297), to activate the alkene, which facilitates the intramolecular attack by the proximate hydroxyl group. Subsequent reductive workup removes the mercury, yielding the isochroman-4-ol. This protocol has proven effective for the synthesis of isochromanes with hydroxyl substituents at the 4-position. researchgate.net Furthermore, this strategy can be adapted for asymmetric synthesis. By starting with chiral ortho 1-hydroxyethyl propenyl benzenes, it is possible to produce chiral isochroman-4-ols, demonstrating the stereochemical control achievable with this method. researchgate.net
Halocycloacetalization provides another pathway to the isochroman core, which can then be elaborated to the desired isochroman-4-ol. researchgate.net This strategy involves the reaction of olefinic aldehydes or alcohols with a halogenating agent, such as an N-haloamide, to induce a diastereoselective cyclization. The reaction proceeds under mild conditions and often without the need for an external catalyst. The process forms a halo-substituted isochroman, where the halogen can be subsequently displaced by a hydroxyl group or its synthetic equivalent to afford the target isochroman-4-ol. This method is valuable for its ability to create the isochroman ring system while simultaneously installing a functional group handle for further transformations. researchgate.net
Beyond the aforementioned methods, several other intramolecular cyclization strategies have been developed for the synthesis of the isochroman ring system.
One notable approach is the gold-catalyzed oxidative cycloalkoxylation of alkynes. nih.gov This reaction transforms alkynyl alcohols into isochroman-4-ones in the presence of a gold catalyst and an N-oxide oxidant. The resulting isochroman-4-ones are immediate precursors to isochroman-4-ols, which can be readily obtained via standard reduction of the ketone functionality. This method is advantageous due to its mild reaction conditions and compatibility with a range of functional groups. nih.gov
Acid-catalyzed intramolecular hydroalkoxylation of alkenyl alcohols is another general and atom-economical process for the synthesis of oxacycles, including isochromans. researchgate.netmdpi.com This reaction involves the protonation of the double bond, followed by the intramolecular trapping of the resulting carbocation by the tethered hydroxyl group. The efficiency and stereoselectivity of this cyclization can be influenced by the substitution pattern on the alkene and the choice of acid catalyst. researchgate.net
Other modern techniques include transition-metal-free couplings of triorganoindium reagents with isochroman acetals and electrochemical cross-dehydrogenative coupling reactions between isochromans and ketones to provide α-substituted isochromans. organic-chemistry.org While not directly yielding isochroman-4-ols, these methods showcase the diverse synthetic tools available for functionalizing the isochroman core.
Transition Metal-Catalyzed Syntheses
The construction of the isochroman framework, a key step in the synthesis of 6-Bromoisochroman-4-ol and its analogs, has been effectively achieved through various transition metal-catalyzed reactions. These methods offer diverse pathways to this important heterocyclic motif.
Copper-Catalyzed Methodologies for Isochromans
Copper catalysis has emerged as a valuable tool in the synthesis of isochroman derivatives. One notable application is the enantioselective addition of terminal alkynes to racemic isochroman acetals. nih.govnih.gov This method is significant as it represents one of the initial transition metal-catalyzed approaches for enantioselective additions to prochiral oxocarbenium ions. nih.govnih.gov In these reactions, trimethylsilyl (B98337) triflate (TMSOTf) is utilized to generate the oxocarbenium ion in situ, under conditions that are compatible with the simultaneous formation of a chiral copper acetylide. nih.govnih.gov The use of a bis(oxazoline) ligand is crucial for achieving good yields and high enantioselectivities in the formation of a variety of enantioenriched 1-alkynyl isochromans. nih.govnih.gov
Another copper-catalyzed approach involves an oxa-Diels–Alder reaction between sultines and carbonyl compounds. In this method, o-quinodimethanes, generated from the sultines, undergo a [4+2]-cycloaddition with activated aldehydes and ketones in the presence of Cu(OTf)₂. researchgate.net This reaction produces a range of functionalized isochromans, including spiroisochromans, in yields up to 99%. researchgate.net The protocol demonstrates broad functional group tolerance. researchgate.net Furthermore, a tandem catalysis system, combining Cu(OTf)₂ with a chiral cationic ruthenium–diamine complex, enables the first asymmetric hydrogenation of in situ generated isochromenylium (B1241065) derivatives, yielding chiral 1H-isochromenes that can be readily converted into isochromans. researchgate.net
Table 1: Copper-Catalyzed Syntheses of Isochroman Derivatives
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Cu(I) / bis(oxazoline) ligand / TMSOTf | Isochroman acetals, Terminal alkynes | 1-Alkynyl isochromans | Enantioselective, in situ oxocarbenium ion formation nih.govnih.gov |
| Cu(OTf)₂ | Sultines, Aldehydes/Ketones | Functionalized isochromans | oxa-Diels–Alder, High yields researchgate.net |
Iron-Catalyzed Approaches
Iron catalysis offers a cost-effective and environmentally friendly alternative for various organic transformations. nih.govnih.gov While specific applications leading directly to this compound are not extensively detailed, the principles of iron-catalyzed reactions are applicable to the synthesis of the isochroman core. Iron catalysts are known to facilitate cycloaddition reactions and C-H activation sequences that can be adapted for the construction of heterocyclic systems. nih.gov For instance, iron-catalyzed C-H/N-H/C-O/C-H functionalization sequences involving a 1,4-iron migration have been used to synthesize dihydroisoquinolones, which are structurally related to isochromanones. nih.gov Such strategies could potentially be applied to oxygen-containing systems to forge the isochroman ring. The versatility of iron in supporting various oxidation states and coordinating with diverse ligands makes it a promising candidate for developing novel synthetic routes to isochroman-4-ols. nih.gov
Gold-Catalyzed Reactions
Gold catalysis has proven to be a powerful method for the synthesis of oxygen-containing heterocycles, including isochroman derivatives. A significant approach involves the gold-catalyzed oxidative cycloalkoxylation of alkynes. nih.gov This reaction, conducted in the presence of a pyridine (B92270) N-oxide, provides access to isochroman-4-one (B1313559) derivatives under mild conditions with high functional group compatibility. nih.gov These isochroman-4-ones are direct precursors to isochroman-4-ols, which can be obtained through simple reduction.
In another strategy, a combination of oxidative aminocatalysis and gold catalysis has been used to prepare chiral α-quaternary isochromanes. researchgate.net Additionally, gold catalysts have been employed in oxidative cascade cyclizations of substituted 1,5,10-triyne-O-silanes to form 1H-isochromene-4-carbaldehydes. rsc.org This process involves selective oxidation, a 1,2-migration, nucleophilic addition, and a 5-endo-dig cyclization, all occurring regioselectively in one pot to create new C–C and C–O bonds. rsc.org
Table 2: Gold-Catalyzed Syntheses of Isochroman Precursors
| Catalyst | Reactants | Product Type | Key Features |
|---|---|---|---|
| Gold catalyst | Alkynes, Pyridine N-oxide | Isochroman-4-ones | Oxidative cycloalkoxylation, Mild conditions nih.gov |
| Gold catalyst | 1,5,10-triyne-O-silanes | 1H-isochromene-4-carbaldehydes | Oxidative cascade cyclization, One-pot reaction rsc.org |
Ruthenium-Mediated Processes
Ruthenium catalysts have been instrumental in the synthesis of isochroman structures through various transformations. Key strategies include ruthenium-mediated isomerization and ring-closing metathesis (RCM). researchgate.net These methods can convert simple substrates into a variety of benzo-fused oxygen-containing heterocycles. researchgate.net For example, the use of an aryl allyl ether and an arylallyl group as masked vinyl ether and 1-propenylphenyl groups allows for the synthesis of compounds like 2H-chromene through a sequence of isomerization and RCM. researchgate.net
As mentioned previously, tandem catalysis involving a chiral cationic ruthenium-diamine complex combined with Cu(OTf)₂ facilitates the asymmetric hydrogenation of isochromenylium intermediates to produce chiral 1H-isochromenes, which are precursors to isochromans. researchgate.net
Nickel and Titanium Catalysis
Nickel and titanium catalysts, while being earth-abundant and less expensive, are also explored for the synthesis of heterocyclic compounds. Nickel-catalyzed methodologies have been developed for the intramolecular C-O bond formation between vinyl halides and alcohols, providing direct access to cyclic enol ethers. nih.gov This type of cross-coupling could be adapted for the cyclization step in the formation of an isochroman ring system.
Titanium is recognized for its versatility, low toxicity, and biocompatibility, making it an attractive metal for catalytic transformations. rsc.org While its oxophilic nature can sometimes limit functional group tolerance, it offers complementary pathways to late transition metals. rsc.org Research in titanium catalysis has focused on areas like formal redox catalysis and hydrofunctionalization reactions, which hold potential for the synthesis of fine chemicals, including heterocyclic structures like isochroman-4-ols. rsc.org
Catalytic C(sp³)–H Functionalization Strategies
The direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy for modifying existing molecular scaffolds. In the context of isochroman synthesis, this approach allows for the introduction of substituents onto the pre-formed heterocyclic ring.
A novel organocatalytic method for the C(sp³)–H bond functionalization of isochroman has been developed using 2-azaadamantane (B3153908) N-oxyl (AZADOL) as the catalyst. figshare.comresearchgate.net In the presence of 5.0 mol % of AZADOL, the reaction proceeds effectively with a wide range of substrates and nucleophiles, yielding α-substituted isochroman derivatives in excellent yields under practical conditions. figshare.comresearchgate.net
Transition metal-catalyzed C(sp³)–H functionalization offers another avenue. snnu.edu.cnscispace.com These strategies often employ a directing group to achieve regioselectivity. scispace.com For instance, palladium catalysis is commonly used for C-H activation, and systems have been developed to functionalize C(sp³)–H bonds at positions beta to a directing group. scispace.com While many examples focus on nitrogen-containing directing groups, the principles can be extended to oxygen-containing substrates like isochroman derivatives. scispace.com
Table 3: C(sp³)–H Functionalization Strategies for Isochromans
| Catalysis Type | Catalyst | Key Features |
|---|---|---|
| Organocatalysis | AZADOL | Functionalization of isochroman at the α-position, Mild conditions, Broad substrate scope figshare.comresearchgate.net |
Photocatalytic and Electrocatalytic Synthetic Routes
Modern synthetic chemistry has increasingly embraced photoredox and electro-organic catalysis as powerful tools for the construction of complex molecular architectures under mild conditions. These methods offer sustainable alternatives to traditional synthetic protocols, often avoiding harsh reagents and high temperatures.
Photocatalytic Approaches:
Visible-light photocatalysis has emerged as a robust strategy for the formation of a variety of chemical bonds. In the context of isochroman synthesis, photocatalytic methods have been successfully employed for the synthesis of related isochromanone structures. For instance, the photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes have been shown to afford isochromanones in good yields. beilstein-journals.org This transformation proceeds via a photo-Meerwein arylation–addition mechanism. While this method directly yields the isochromanone core, subsequent reduction of the ketone at the C4 position would provide access to the desired isochroman-4-ol scaffold. The versatility of photocatalysis suggests that direct methods for isochroman-4-ol synthesis are a promising area for future development.
Electrocatalytic Strategies:
Electrosynthesis provides another green and efficient avenue for the construction of isochroman derivatives. An efficient electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones has been developed to provide α-substituted isochromans. organic-chemistry.org This method is characterized by its high atom economy and mild reaction conditions, utilizing methanesulfonic acid as both an electrolyte and a catalyst. organic-chemistry.org While this specific example demonstrates functionalization at the C1 position, the principles of electrochemical C-H activation and bond formation could potentially be adapted for the synthesis of isochroman-4-ols, for example, through the intramolecular cyclization of appropriately designed precursors.
Multicomponent Reactions in Isochroman Synthesis
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. rsc.org
The synthesis of heterocyclic compounds, including isochromans, has benefited from the development of novel MCRs. While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCR design can be applied. For example, a reaction could be envisioned that brings together a bromo-substituted benzene (B151609) derivative, a source of the C3 and C4 atoms of the isochroman ring, and a formaldehyde (B43269) equivalent in a convergent manner. The inherent complexity-generating power of MCRs makes them an attractive strategy for the efficient assembly of the isochroman-4-ol core. researchgate.netnih.gov
Enzymatic Transformations and Biocatalysis
Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. Enzymes, operating under mild conditions in aqueous media, can catalyze a wide range of chemical transformations with exceptional levels of enantioselectivity and regioselectivity. nih.govnih.gov
For the synthesis of chiral isochroman-4-ols, enzymatic kinetic resolution (EKR) of a racemic mixture of the alcohol is a particularly attractive strategy. In an EKR, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer of the alcohol. mdpi.comresearchgate.net This method has been successfully applied to the kinetic resolution of structurally related trans-flavan-4-ols. mdpi.comresearchgate.net For instance, lipase AK from Pseudomonas fluorescens has demonstrated high efficiency in the stereoselective acylation of racemic 2-arylchroman-4-ols, achieving excellent enantiomeric excesses for both the acylated product and the remaining alcohol. mdpi.com
The application of a similar chemoenzymatic dynamic kinetic resolution (DKR) could provide a highly efficient route to a single enantiomer of this compound in high yield. nih.gov In a DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.
This table presents representative data for the enzymatic kinetic resolution of flavan-4-ols, a structurally similar class of compounds, to illustrate the potential of this methodology for the synthesis of chiral isochroman-4-ols. mdpi.comnih.govmdpi.com
Stereoselective and Asymmetric Synthesis of Bromoisochroman-4-ols
The biological activity of isochroman derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
A powerful strategy for the enantioselective synthesis of isochromans involves the C-H insertion of donor/donor carbenes catalyzed by rhodium complexes. This method has been used to synthesize a variety of isochroman derivatives in good yields with excellent diastereo- and enantioselectivity. rsc.org Another approach involves a biomimetic asymmetric hetero-Diels-Alder reaction of in-situ generated isochromene and ortho-quinonemethide, catalyzed by a Au(I)/chiral Sc(III) bimetallic system, which affords tetracyclic isochroman frameworks with high enantiomeric excess. nih.gov
Furthermore, asymmetric cascade reactions have been developed for the synthesis of chiral isochromanone derivatives, which can serve as precursors to isochroman-4-ols. A highly enantioselective cascade involving a Z-selective-1,3-OH insertion/aldol cyclization of ketoacids with diazoketones has been achieved using a bimetallic Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) complex catalyst. nih.gov
Diastereoselective Control Strategies
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. For isochroman-4-ols, which can have stereocenters at C1, C3, and C4, diastereoselective control is crucial.
One key strategy for achieving diastereocontrol is through substrate-controlled reactions, where the existing stereochemistry in the starting material directs the stereochemical outcome of the reaction. For example, the synthesis of isochroman-4,7-diols has been achieved through the intramolecular cyclization of tethered lactaldehydes, where the stereochemistry of the starting lactaldehyde dictates the diastereoselectivity of the cyclization. researchgate.net Crystallization-induced diastereomer transformation (CIDT) is another powerful technique where a mixture of diastereomers in solution can be converted to a single, less soluble diastereomer that crystallizes out, thus driving the equilibrium towards the desired product. rsc.org
Chiral Auxiliary and Catalyst Design for Stereocontrol
The rational design of chiral catalysts and the use of chiral auxiliaries are cornerstone strategies for achieving high levels of stereocontrol in asymmetric synthesis. hilarispublisher.commdpi.com
Chiral Catalysts:
A wide array of chiral catalysts, including transition metal complexes and organocatalysts, have been developed for the asymmetric synthesis of isochroman derivatives. researchgate.net For instance, chiral Brønsted acids have been shown to be effective catalysts in a variety of asymmetric transformations and could be applied to the enantioselective cyclization of appropriate precursors to form the isochroman ring. ims.ac.jp The design of these catalysts often involves creating a well-defined chiral environment around the active site, which forces the substrate to react in a stereochemically defined manner.
Chiral Auxiliaries:
Kinetic Resolution Strategies
The synthesis of enantiomerically pure this compound and its analogs is of significant interest due to the prevalence of the isochroman scaffold in bioactive molecules. researchgate.netresearchgate.net Kinetic resolution, a key strategy for separating racemic mixtures, has been successfully applied to analogous isochroman-4-ol systems, primarily through enzymatic methods.
Lipases are the most commonly employed enzymes for the kinetic resolution of racemic alcohols structurally similar to this compound. mdpi.comresearchgate.net These enzymes catalyze the stereoselective acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For instance, in the resolution of racemic 2-arylchroman-4-ols (flavan-4-ols), which share the core hydroxylated heterocyclic structure, AK lipase from Pseudomonas fluorescens has demonstrated high efficacy. mdpi.comresearchgate.net Using vinyl acetate as both the acyl donor and the solvent, this method achieves excellent enantioselectivity, often yielding products with high enantiomeric excess (ee) for both the acylated and unreacted alcohol enantiomers. mdpi.comresearchgate.net
A screening of various lipases, such as those from Candida antarctica (CALA and CALB) and Candida rugosa, is a common practice to identify the optimal biocatalyst for a specific substrate. researchgate.netmdpi.com The choice of solvent and acyl donor is also critical for achieving high enantioselectivity (E value). While vinyl acetate is a popular choice, other acylating agents can be employed. mdpi.com The success of these chemoenzymatic resolutions provides a viable pathway to access enantiopure forms of this compound, which are crucial for stereospecific applications.
Table 1: Lipase Screening for Kinetic Resolution of Analogous Alcohols This table is a representative example based on findings for analogous compounds like trans-flavan-4-ols.
| Lipase Source | Acyl Donor | Solvent | Enantioselectivity (E value) | Reference |
|---|---|---|---|---|
| Pseudomonas fluorescens (AK Lipase) | Vinyl Acetate | Vinyl Acetate | > 200 | mdpi.comresearchgate.net |
| Candida antarctica Lipase B (CalB) | Vinyl Acetate | Cyclopentyl methyl ether (CPME) | > 100 | nih.gov |
| Candida rugosa Lipase (CRL) | Isopropenyl Acetate | Toluene / [EMIM][BF4] | 67.5 | mdpi.com |
Green Chemistry Principles in the Synthesis of Isochroman-4-ols
The application of green chemistry principles to the synthesis of isochroman-4-ols aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency.
Environmentally Benign Solvents and Reaction Media
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of environmentally benign alternatives. nih.gov For the synthesis of isochroman-4-ols, replacing conventional solvents with greener options is a key consideration.
Ethereal Solvents: Bio-based solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives to traditional ethers like THF or dioxane. nih.gov They have been used successfully in reactions involving the formation of similar cyclic ethers. nih.gov
Ionic Liquids (ILs): Room temperature ionic liquids (RTILs) can serve as both solvent and catalyst, enhancing reaction rates and allowing for catalyst recycling. organic-chemistry.org In intramolecular hydroalkoxylation/cyclization reactions to form oxygen heterocycles, the non-coordinating nature of certain ILs can increase the Lewis acidity of metal catalysts, improving efficiency. organic-chemistry.org
Water: As the ultimate green solvent, water is an attractive medium for organic reactions. While its application in isochroman synthesis can be challenging due to the low solubility of nonpolar substrates, strategies like using co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media.
Heterogeneous Catalysis and Catalyst Recyclability
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture and the potential for recycling, which aligns with green chemistry principles. rsc.orge-bookshelf.de In the context of synthesizing isochroman-4-ols, which often involves acid-catalyzed cyclization, solid acid catalysts are particularly relevant.
Examples of recyclable heterogeneous catalysts applicable to the synthesis of isochroman precursors include:
Supported Acids: Ammonium bisulfate (NH₄HSO₄) supported on silica (B1680970) (SiO₂) has been effectively used for the tetrahydropyranylation of alcohols, a reaction that forms a similar six-membered ether ring. nih.gov Such catalysts are easily recovered by filtration and can be reused multiple times without a significant loss of activity.
Lanthanide Triflates: These have proven to be efficient and recyclable catalysts for the intramolecular hydroalkoxylation of alkenols to form cyclic ethers. organic-chemistry.org When used in ionic liquids, they can be readily separated from the product and reused.
Table 2: Recyclability of a Heterogeneous Catalyst in a Model Reaction This table illustrates the concept of catalyst recyclability.
| Cycle | Catalyst | Product Yield (%) | Reference Concept |
|---|---|---|---|
| 1 | NH₄HSO₄/SiO₂ | >95% | nih.gov |
| 2 | NH₄HSO₄/SiO₂ | >95% | nih.gov |
| 3 | NH₄HSO₄/SiO₂ | >93% | nih.gov |
| 4 | NH₄HSO₄/SiO₂ | >92% | nih.gov |
Flow Chemistry Applications and Continuous Processing
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govjst.org.in These benefits include superior heat and mass transfer, enhanced safety when handling reactive intermediates, and improved scalability and reproducibility. jst.org.in
The synthesis of isochroman derivatives can be adapted to continuous flow systems. beilstein-journals.org For instance, photocatalyzed reactions to form isochromanones have been successfully translated from batch to flow conditions, demonstrating the feasibility of this approach. beilstein-journals.org A typical flow setup would involve pumping solutions of the starting materials through a heated or irradiated reactor coil, where the cyclization reaction occurs. The product stream then exits the reactor for collection or in-line purification. This methodology is particularly advantageous for exothermic cyclization reactions, as the high surface-area-to-volume ratio of flow reactors allows for efficient temperature control, preventing runaway reactions. jst.org.in Furthermore, multistep syntheses can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, avoiding time-consuming workup and purification of intermediates. nih.gov
Mechanistic Investigations of this compound Formation Pathways
The formation of the isochroman ring in this compound and related compounds typically proceeds via an intramolecular cyclization, often under acidic conditions. youtube.comnih.gov The key step is an intramolecular hydroalkoxylation or oxa-Pictet-Spengler type reaction.
A common synthetic route involves the acid-catalyzed cyclization of a suitable precursor, such as a 2-(2-hydroxyethyl)benzyl alcohol derivative. The mechanism generally follows these steps:
Protonation: In the presence of an acid catalyst (e.g., H₂SO₄, HCl), the alcoholic oxygen atom of the side chain is protonated, forming a good leaving group (water). youtube.comyoutube.com
Carbocation Formation: Departure of the water molecule generates a benzylic carbocation. The stability of this intermediate is crucial for the reaction to proceed.
Intramolecular Nucleophilic Attack: The remaining hydroxyl group on the side chain acts as a nucleophile, attacking the carbocationic center. youtube.com This 6-exo-tet ring closure is generally favored and leads to the formation of the six-membered heterocyclic ring.
Deprotonation: The resulting oxonium ion is deprotonated, yielding the final isochroman product.
Computational studies using Density Functional Theory (DFT) can provide deeper insights into these pathways. figshare.comnih.govmdpi.com Such studies help to calculate the energies of intermediates and transition states, confirming the most favorable reaction pathway. For example, DFT studies on similar intermolecular hydroalkoxylation reactions have elucidated the role of the catalyst in activating the substrate and have helped to explain the observed regioselectivity. figshare.com Understanding these mechanistic details is vital for optimizing reaction conditions and developing more efficient and selective synthetic routes to this compound.
Reactivity and Functionalization of 6 Bromoisochroman 4 Ol
Site-Selective Transformations of the Isochroman-4-ol (B1508723) Core
The ability to selectively modify one functional group in the presence of others is a cornerstone of modern synthetic chemistry. researchgate.net 6-Bromoisochroman-4-ol provides a platform for investigating such selective reactions.
The bromine atom on the aromatic ring is a versatile handle for a wide range of chemical transformations, most notably cross-coupling reactions. This position is amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, which will be discussed in detail in section 3.2. Beyond cross-coupling, the bromine can participate in other transformations such as lithiation followed by quenching with an electrophile, or direct nucleophilic aromatic substitution under specific conditions, although the latter is less common for aryl bromides unless activated by electron-withdrawing groups.
The secondary hydroxyl group at the C-4 position is a key functional group that can undergo a variety of reactions typical of alcohols. libretexts.orgyoutube.commsu.edu These transformations are crucial for modifying the core structure and introducing new functionalities.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. libretexts.org This reaction is often catalyzed by an acid or a base.
Ether Formation: Alkylation of the hydroxyl group, for instance, through the Williamson ether synthesis, can yield ethers. This typically involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6-Bromoisochroman-4-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin oxidations.
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. youtube.com This activation facilitates subsequent nucleophilic substitution reactions at the C-4 position, allowing for the introduction of a wide range of nucleophiles with inversion of stereochemistry. libretexts.orgyoutube.com
Table 1: Selected Reactions of the Hydroxyl Group in Alcohols
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid/Acid Chloride | Ester |
| Ether Synthesis | Alkyl Halide, Base | Ether |
| Oxidation | PCC, PDC, DMP | Ketone |
| Tosylation | Tosyl Chloride, Pyridine (B92270) | Tosylate |
The direct functionalization of C(sp³)–H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. figshare.comresearchgate.netrsc.orgnih.gov In the context of the isochroman (B46142) ring, the benzylic C–H bonds are particularly susceptible to activation.
Research has demonstrated that the C(sp³)–H bond adjacent to the oxygen atom in isochroman derivatives can be functionalized through various catalytic systems. figshare.comresearchgate.net For instance, organocatalytic methods using reagents like 2,2'-azobis(isobutyronitrile) (AIBN) have been developed for the C(sp³)–H bond functionalization of isochroman, allowing for the introduction of various nucleophiles in good yields. figshare.comresearchgate.net Transition metal catalysis, employing metals such as ruthenium, has also been shown to be effective for the arylation and alkenylation of C–H bonds. mdpi.com While these studies may not have used this compound specifically, the principles are applicable to its isochroman core.
These reactions typically proceed through the generation of a reactive intermediate, such as a radical or an organometallic species, at the C(sp³)–H position, which then reacts with a coupling partner. mdpi.com The development of site-selective C–H functionalization methods is an active area of research. researchgate.net
Cross-Coupling Reactions with this compound as a Substrate
The presence of the bromine atom at the C-6 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. youtube.comnih.govmdpi.com These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
The formation of new carbon-carbon bonds is central to the synthesis of more complex organic molecules. wikipedia.orgnih.govorganic-chemistry.orgchemistry.coach this compound can participate in several key C-C coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemistry.coachresearchgate.net This is a widely used method for the formation of biaryl compounds.
Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. chemistry.coach This reaction is catalyzed by a palladium complex.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an arylated alkyne. beilstein-journals.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. beilstein-journals.org
Stille Coupling: The Stille coupling involves the reaction of the aryl bromide with an organotin compound, catalyzed by palladium.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, again in the presence of a palladium or nickel catalyst.
Table 2: Overview of C-C Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base |
| Heck | Alkene | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |
| Stille | Organotin Reagent | Pd catalyst |
| Negishi | Organozinc Reagent | Pd or Ni catalyst |
In addition to forming carbon-carbon bonds, cross-coupling reactions can also be employed to create bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. libretexts.orgwikipedia.orgresearcher.lifenih.govmdpi.com These reactions are crucial for the synthesis of a wide variety of compounds, including pharmaceuticals and materials.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.
Buchwald-Hartwig Etherification: A related reaction allows for the formation of carbon-oxygen bonds by coupling the aryl bromide with an alcohol or a phenol.
C-S Coupling Reactions: Palladium-catalyzed cross-coupling can also be used to form carbon-sulfur bonds by reacting the aryl bromide with a thiol.
Table 3: Common C-Heteroatom Cross-Coupling Reactions
| Reaction Name | Heteroatom Source | Product Type |
| Buchwald-Hartwig Amination | Amine | Aryl Amine |
| Buchwald-Hartwig Etherification | Alcohol/Phenol | Aryl Ether |
| C-S Coupling | Thiol | Aryl Thioether |
Chemoselectivity and Regioselectivity in Reactions of this compound
The reactivity of this compound is governed by the interplay of its three key structural components: the electron-rich aromatic ring, the secondary benzylic alcohol, and the bromine substituent. This arrangement of functional groups presents interesting challenges and opportunities in terms of chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential formation of one constitutional isomer over another.
In the context of this compound, the primary sites for chemical transformation are the hydroxyl group at the C-4 position, the bromine atom at the C-6 position, and the aromatic ring itself. The outcome of a particular reaction is highly dependent on the nature of the reagents and the reaction conditions employed.
Reactions at the Hydroxyl Group:
The secondary alcohol at the benzylic C-4 position is a versatile functional group. It can undergo a variety of reactions, including oxidation, esterification, and nucleophilic substitution (after conversion to a better leaving group).
Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding ketone, 6-Bromoisochroman-4-one, using mild oxidizing agents. Reagents like N-Bromosuccinimide (NBS) are known to be effective for the selective oxidation of benzylic alcohols to aldehydes or ketones. researchgate.net The use of such chemoselective reagents is crucial to avoid competing reactions, such as benzylic bromination. masterorganicchemistry.comyoutube.com Stronger oxidizing agents, like permanganate, could potentially lead to cleavage of the benzylic C-C bond, resulting in the formation of a carboxylic acid, which is generally not a desired outcome in the functionalization of this scaffold. youtube.com
Esterification and Etherification: The hydroxyl group can readily react with acylating or alkylating agents to form esters and ethers, respectively. These reactions are typically chemoselective for the alcohol in the presence of the aryl bromide, as the latter is generally unreactive towards these electrophiles under standard conditions.
Nucleophilic Substitution: Direct nucleophilic substitution of the hydroxyl group is unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion. However, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate substitution reactions. This approach allows for the introduction of a wide range of nucleophiles at the C-4 position.
Reactions involving the Bromine Atom:
The bromine atom on the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are absent in this molecule. However, it serves as a valuable handle for various transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: The aryl bromide moiety can participate in a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are highly chemoselective for the C-Br bond, leaving the benzylic alcohol intact, provided that appropriate reaction conditions are chosen. For instance, nickel-catalyzed cross-coupling of aryl halides with alcohols has been developed, highlighting the potential for selective reactions. researchgate.net
Reactions on the Aromatic Ring (Electrophilic Aromatic Substitution):
The benzene (B151609) ring of the isochroman system can undergo electrophilic aromatic substitution. The regioselectivity of such reactions is directed by the existing substituents: the ether-like oxygen of the isochroman ring and the bromine atom.
Directing Effects: The ether oxygen is an activating group and an ortho, para-director. The bromine atom is a deactivating group but is also an ortho, para-director. In this compound, the positions ortho and para to the ether oxygen are C-5, C-7, and C-8a (part of the fused ring system). The positions ortho and para to the bromine atom are C-5, C-7, and C-8. Therefore, both substituents direct incoming electrophiles to the C-5 and C-7 positions. The steric hindrance at the C-5 position, being flanked by the bromine and the C-4 hydroxyl group, might favor substitution at the C-7 position. Theoretical analyses and experimental verifications on substituted aromatic compounds have shown that the regioselectivity of electrophilic bromination is highly predictable based on the electronic and steric properties of the substituents. researchgate.netnih.govnih.gov
The following table summarizes the expected chemoselective and regioselective reactions of this compound:
| Reaction Type | Reagent/Catalyst | Reactive Site | Expected Product | Selectivity |
| Oxidation | NBS | C-4 Hydroxyl | 6-Bromoisochroman-4-one | Chemoselective |
| Suzuki Coupling | Pd catalyst, boronic acid | C-6 Bromine | 6-Aryl-isochroman-4-ol | Chemoselective |
| Nitration | HNO₃/H₂SO₄ | Aromatic Ring (C-7) | 6-Bromo-7-nitro-isochroman-4-ol | Regioselective |
Stereochemical Implications in Derivatization Reactions
The C-4 carbon atom in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. Any chemical transformation at or near this stereocenter can have significant stereochemical consequences, leading to the formation of diastereomers or enantiomers with specific configurations.
Reactions at the C-4 Stereocenter:
Derivatization reactions that directly involve the C-4 hydroxyl group can proceed with either retention or inversion of configuration, or result in a mixture of diastereomers, depending on the reaction mechanism.
Nucleophilic Substitution (Sₙ1 and Sₙ2): As mentioned earlier, the hydroxyl group can be converted to a good leaving group to facilitate nucleophilic substitution.
If the substitution proceeds through an Sₙ2 mechanism , it will result in an inversion of configuration at the C-4 center. This is because the nucleophile attacks from the side opposite to the leaving group. This is a common pathway for primary and secondary alcohols. chemistrysteps.com
If the reaction proceeds through an Sₙ1 mechanism , it involves the formation of a planar benzylic carbocation intermediate. The subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a racemic or diastereomeric mixture of products. Sₙ1 reactions are more likely for tertiary alcohols but can also occur with secondary benzylic alcohols under certain conditions. gla.ac.uk
Esterification and Etherification: Reactions that derivatize the hydroxyl group without breaking the C-O bond, such as esterification with an acyl chloride or etherification under Williamson-like conditions (after deprotonation of the alcohol), will proceed with retention of configuration at the C-4 center.
Diastereoselective Reactions:
The existing stereochemistry at C-4 can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselection. For instance, in the synthesis of isochroman derivatives through halo-cycloacetalization, diastereoselectivity has been observed. researchgate.net
The reduction of a ketone precursor, 6-Bromoisochroman-4-one, to form this compound is a key reaction where stereocontrol is important. The stereochemical outcome of this reduction depends on the reducing agent and the steric environment around the carbonyl group.
Reduction of 6-Bromoisochroman-4-one: The approach of the hydride reagent (e.g., from NaBH₄ or LiAlH₄) to the carbonyl group can be influenced by the conformation of the isochroman ring system. One face of the carbonyl may be more sterically hindered than the other, leading to a preferential attack from the less hindered face and the formation of one diastereomer in excess. The synthesis of isochroman-4-ols from the reduction of isocoumarins has been reported, indicating the feasibility of this transformation. researchgate.net
The following table outlines the stereochemical implications of key derivatization reactions of this compound:
| Reaction Type | Reagent | Stereochemical Outcome at C-4 |
| Sₙ2 Substitution | (after activation of OH) | Inversion of configuration |
| Sₙ1 Substitution | (after activation of OH) | Racemization/Diastereomerization |
| Esterification | Acyl chloride, pyridine | Retention of configuration |
| Reduction of Ketone | NaBH₄ | Formation of diastereomers (potentially selective) |
Spectroscopic Characterization and Structural Analysis of 6 Bromoisochroman 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-bromoisochroman-4-ol, both ¹H and ¹³C NMR provide atom-specific information that, when combined, allows for a complete assignment of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
The structure consists of several distinct proton environments: three aromatic protons, a methine proton at C-4 (bearing the hydroxyl group), and two pairs of diastereotopic methylene protons at C-1 and C-3.
Aromatic Protons (H-5, H-7, H-8): These protons would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The bromine atom at C-6 deshields adjacent protons. H-5, being ortho to the bromine, would likely appear as a doublet. H-7, also ortho to the bromine, would be a doublet of doublets, coupled to both H-5 and H-8. H-8 would likely be a doublet.
Methine Proton (H-4): The proton at C-4, attached to the carbon bearing the hydroxyl group, is expected to resonate around δ 4.8-5.2 ppm. Its signal would be split into a triplet or a doublet of doublets due to coupling with the two protons at C-3.
Methylene Protons (H-1 and H-3): The protons of the two methylene groups (at C-1 and C-3) are diastereotopic due to the chiral center at C-4. The benzylic protons at C-1 would appear as two distinct signals, likely between δ 4.5 and 5.0 ppm, each showing geminal coupling to the other and potentially long-range coupling. The C-3 protons would be found further upfield, around δ 3.8-4.2 ppm, coupling with each other (geminal coupling) and with the H-4 proton (vicinal coupling).
Hydroxyl Proton (-OH): The hydroxyl proton signal is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet and can range from δ 2.0 to 5.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-5 | ~7.4 | d |
| H-7 | ~7.3 | dd |
| H-8 | ~7.1 | d |
| H-4 | 4.8 - 5.2 | t or dd |
| H-1a / H-1b | 4.5 - 5.0 | m (two signals) |
| H-3a / H-3b | 3.8 - 4.2 | m (two signals) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom produces a single peak, with a chemical shift range of up to 220 ppm. libretexts.org
For this compound, nine distinct signals are expected:
Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-140 ppm). The carbon attached to the bromine (C-6) would be shifted upfield due to the heavy atom effect, likely appearing around δ 115-120 ppm. The two quaternary carbons (C-4a and C-8a) would also be in this region, typically with lower intensity.
Aliphatic Carbons: The carbon bearing the hydroxyl group (C-4) would be found around δ 65-70 ppm. The benzylic carbon (C-1) would be in a similar range, approximately δ 68-75 ppm. The C-3 carbon would be the most upfield of the heterocyclic ring carbons, expected around δ 35-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H (C-5, C-7, C-8) | 125 - 135 |
| Aromatic C-Br (C-6) | 115 - 120 |
| Aromatic Quaternary (C-4a, C-8a) | 130 - 140 |
| C-4 (CH-OH) | 65 - 70 |
| C-1 (O-CH₂) | 68 - 75 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H-4 with the two H-3 protons, and between the aromatic protons H-7 and H-8, confirming their adjacency.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon that has attached protons. For example, the proton signal at δ ~5.0 ppm (H-4) would show a cross-peak to the carbon signal at δ ~68 ppm (C-4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For instance, the benzylic H-1 protons would show correlations to the aromatic quaternary carbons C-4a and C-8a, confirming the fusion of the heterocyclic and aromatic rings. The aromatic proton H-5 would show a correlation to C-4a and C-7, helping to definitively assign the aromatic signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₉BrO₂), the molecular weight is approximately 229.07 g/mol . smolecule.com
A key feature in the mass spectrum would be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 228 and m/z 230.
Common fragmentation pathways for this molecule would include:
Loss of Water: A peak corresponding to [M-H₂O]⁺ at m/z 210/212 is highly likely, resulting from the elimination of the hydroxyl group and a hydrogen atom.
Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atoms is a common fragmentation route for ethers and alcohols. This could involve the cleavage of the C4-C4a or C3-C4 bonds.
Loss of Bromine: A peak corresponding to [M-Br]⁺ at m/z 149 would indicate the loss of the bromine radical.
Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring could undergo an RDA-type fragmentation, leading to characteristic fragment ions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are complementary methods that provide information about the functional groups present in a molecule by probing their vibrational modes. liverpool.ac.uk
For this compound, the key expected vibrational bands are:
O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ and CH groups appear as stronger bands just below 3000 cm⁻¹.
C=C Aromatic Stretch: Medium to strong intensity bands in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring.
C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the alcohol at C-4 would appear around 1050-1150 cm⁻¹, while the C-O-C stretch of the cyclic ether would be found in the 1200-1250 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibration would result in a band in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aliphatic CH, CH₂ | C-H Stretch | 3000 - 2850 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Cyclic Ether | C-O-C Stretch | 1250 - 1200 |
| Secondary Alcohol | C-O Stretch | 1150 - 1050 |
Electronic and Vibrational Circular Dichroism (ECD, VCD) for Chiral Analysis
This compound possesses a stereocenter at the C-4 position, meaning it is a chiral molecule and can exist as a pair of enantiomers (R and S). Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques used to distinguish between these enantiomers and determine their absolute configuration. nih.gov
These methods measure the differential absorption of left and right circularly polarized light. An achiral molecule will not produce an ECD or VCD signal, but a chiral molecule will produce a unique spectrum with positive and negative bands (Cotton effects).
The determination of the absolute configuration of a molecule like this compound is typically achieved by comparing the experimentally measured ECD and VCD spectra with theoretical spectra generated through quantum chemical calculations (e.g., using Density Functional Theory, DFT). nih.gov By calculating the predicted spectra for both the R and S enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound. Recent studies on related complex isochroman (B46142) derivatives have shown that VCD, in particular, can be highly sensitive to stereochemical differences, providing near-mirror-image spectra for atropodiastereomers and allowing for confident assignment of axial and central chirality. smolecule.com
X-ray Crystallography for Solid-State Structure Determination
In a study of a related brominated chromenone derivative, specifically 4-(6-bromo-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitropyrano[3,2-c]chromen-5(4H)-one chloroform monosolvate, the pyran ring was found to adopt a shallow sofa conformation. The analysis also revealed an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif. In the crystal lattice, molecules were observed to form inversion dimers through pairs of N—H⋯O hydrogen bonds, creating R2(2)(12) loops. These dimers are further linked into a three-dimensional network by C—H⋯O and weak π–π interactions.
While the specific crystallographic data for this compound is not available, a hypothetical dataset for a related isochroman derivative is presented below to illustrate the type of information obtained from such an analysis.
Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Empirical Formula | C₁₀H₁₁BrO₃ |
| Formula Weight | 275.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567(2) |
| b (Å) | 12.432(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.34(3) |
| Volume (ų) | 1014.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.802 |
| Absorption Coefficient (mm⁻¹) | 4.567 |
| F(000) | 552 |
| Note: This data is hypothetical and for illustrative purposes only. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The wavelengths at which a molecule absorbs light (λmax) are characteristic of its chromophores—the parts of the molecule that absorb light.
The UV-Vis spectrum of an aromatic compound like this compound is expected to show absorptions due to π → π* transitions of the benzene ring. The presence of the bromine atom and the hydroxyl group as substituents on the isochroman skeleton can influence the position and intensity of these absorption bands. Generally, auxochromes like the hydroxyl group can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The bromine atom, being a halogen, can also induce a slight bathochromic shift.
The electronic spectrum of benzene, a fundamental aromatic chromophore, shows strong absorption near 180 nm, weaker absorption around 200 nm, and a series of much weaker bands centered at 254 nm. For this compound, these absorption bands would be expected to shift to longer wavelengths due to the extended conjugation and the presence of substituents.
Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π* (Primary) | ~220 - 240 | > 10,000 |
| π → π* (Secondary) | ~270 - 290 | 1,000 - 5,000 |
| Note: This data is predicted based on the structure and is for illustrative purposes. |
The solvent used for UV-Vis analysis can also affect the spectrum. Polar solvents can interact with the solute and alter the energies of the electronic transitions, often leading to shifts in the absorption maxima.
Computational Chemistry and Theoretical Studies of 6 Bromoisochroman 4 Ol
Density Functional Theory (DFT) Calculations for Conformational and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 6-Bromoisochroman-4-ol, DFT calculations are instrumental in determining its most stable three-dimensional shape (conformation) and understanding its electronic properties.
Electronic Structure Analysis: Beyond geometry, DFT provides a detailed picture of the electron distribution within the molecule. Key electronic properties that can be calculated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Electrostatic Potential (ESP) Map: This map reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction.
Atomic Charges: Calculating the partial charges on each atom helps in understanding intramolecular interactions and potential hydrogen bonding involving the hydroxyl group.
A theoretical study would typically involve geometry optimization followed by frequency calculations to ensure the identified structure is a true energy minimum. The results, such as optimized bond lengths and angles, provide a detailed structural profile.
Table 1: Representative Theoretical Geometrical Parameters for this compound (Calculated at the B3LYP Level) (Note: This table is illustrative of typical data obtained from DFT calculations and is not based on published experimental results for this specific molecule.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.91 Å |
| C-O (hydroxyl) | 1.43 Å | |
| C-O (ether) | 1.37 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-C-O (hydroxyl) | 110.2° | |
| Dihedral Angle | H-O-C4-C3 | ~60° (gauche) or ~180° (anti) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
For this compound, MD simulations could be used to:
Explore Conformational Space: By simulating the molecule over nanoseconds, one can observe transitions between different low-energy conformations and determine their relative populations at a given temperature. mdpi.com This provides a more realistic view of the molecule's structure in solution compared to a static DFT calculation.
Study Solvation: Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) allows for the detailed study of solute-solvent interactions. This can reveal how hydrogen bonds form between the hydroxyl group and solvent molecules and how the solvent influences the conformational preferences of the isochroman (B46142) ring.
Analyze Intermolecular Interactions: MD simulations are ideal for studying how this compound interacts with other molecules, such as biological targets like proteins or enzymes. mdpi.comrsc.org By simulating the complex, one can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding, providing insights for drug design.
The accuracy of MD simulations depends heavily on the quality of the force field, which is a set of parameters describing the potential energy of the system. For novel molecules like this compound, force field parameters may need to be specifically developed or validated using quantum mechanical calculations. nih.gov
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed insights into transition states and activation energies that are often inaccessible to direct experimental observation. A key reaction involving this compound is its synthesis via the reduction of the corresponding ketone, 6-Bromoisochroman-4-one.
DFT calculations can be used to model this reduction reaction (e.g., with a hydride source like NaBH₄). Such a study would involve:
Locating Stationary Points: Optimizing the geometries of the reactant (ketone), the product (alcohol), and the transition state connecting them on the potential energy surface.
Determining the Activation Barrier: The energy difference between the reactant and the transition state gives the activation energy, which is a key factor controlling the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactant and product, mapping out the lowest energy path of the reaction.
By modeling this mechanism, researchers can understand the stereoselectivity of the reduction—that is, why the hydride attacks from a particular face of the carbonyl group to form the observed alcohol stereoisomer.
Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. mdpi.com Calculations are typically performed on a DFT-optimized geometry. The computed magnetic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com Comparing the predicted spectrum with experimental data can confirm the proposed structure or help assign signals in complex spectra.
Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (Note: This table demonstrates the methodology. The "Experimental" values are hypothetical.)
| Atom | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C4-H | - | - | 4.95 | 4.92 |
| C6 | 118.5 | 118.2 | - | - |
| C1-H₂ | - | - | 4.78, 4.65 | 4.75, 4.62 |
| C4-OH | - | - | 3.50 | 3.45 |
Applications of 6 Bromoisochroman 4 Ol As a Synthetic Intermediate and in Advanced Scaffolds
Role in the Total Synthesis of Complex Natural Products
The isochroman (B46142) scaffold is a core structural unit in a variety of natural products known for their diverse biological activities. researchgate.net While direct total syntheses of specific complex natural products using 6-Bromoisochroman-4-ol as a starting material are not extensively documented in publicly available literature, its role as a synthetic intermediate can be inferred from established chemical strategies. The synthesis of isochroman-4-ols has been explored as a model for accessing naturally occurring benzo[g]isochromanols, demonstrating the utility of this class of compounds in synthetic planning. researchgate.net
The functional groups of this compound offer multiple pathways for elaboration into more complex structures. The hydroxyl group at the 4-position can be used to introduce new stereocenters or can be transformed into other functional groups, while the bromine atom on the aromatic ring is a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to build carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in the assembly of complex molecular skeletons characteristic of many natural products. For instance, polyketide oligomers containing tetracyclic isochroman structures represent a large class of natural products where isochroman-type precursors are essential. nih.gov
Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis
| Functional Group | Reaction Type | Potential Outcome | Relevance to Natural Products |
| 4-hydroxyl (-OH) | Oxidation | Isochroman-4-one (B1313559) | Precursor for further C-C bond formation |
| 4-hydroxyl (-OH) | Nucleophilic Substitution | Ether or ester linkages | Common motifs in natural products |
| 6-bromo (-Br) | Suzuki Coupling | Biaryl structures | Core of many complex alkaloids |
| 6-bromo (-Br) | Sonogashira Coupling | Alkynylated aromatic rings | Building blocks for polycyclic systems |
| Isochroman Core | Ring-opening/Rearrangement | Densely functionalized aromatics | Access to diverse molecular backbones |
Utilization in the Construction of Advanced Organic Scaffolds
The isochroman ring system provides a rigid and structurally stable framework, making it an excellent foundation for the construction of advanced organic scaffolds used in medicinal chemistry and drug discovery. smolecule.comresearchgate.net The inherent three-dimensional nature of the isochroman scaffold is advantageous for exploring chemical space and achieving specific orientations of functional groups for optimal interaction with biological targets.
Derivatives of this compound can be elaborated into more complex systems, such as spirocyclic or fused-ring scaffolds. Spirocycles, which contain two rings sharing a single atom, are of particular interest as their rigid structures can improve potency and selectivity while modulating physicochemical properties. researchgate.net The functional handles on this compound allow for intramolecular reactions to form such advanced scaffolds. For example, the hydroxyl group could be converted into a tethered nucleophile that subsequently displaces the bromine atom via an intramolecular coupling reaction, or it could participate in cyclization reactions with substituents introduced at the bromine position.
Table 2: Examples of Advanced Scaffolds Potentially Derived from Isochroman Precursors
| Scaffold Type | Synthetic Strategy | Potential Application |
| Spiro-isochromans | Intramolecular cyclization | CNS agents, enzyme inhibitors |
| Fused Polycyclics | Tandem coupling/cyclization | Antitumor agents, antivirals |
| Benzo-fused Heterocycles | Cross-coupling followed by annulation | Broad-spectrum bioactive compounds |
Integration into Chemical Probes and Molecular Tools for Biological Research
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a biological system. nih.gov The development of effective probes requires a molecular scaffold that allows for systematic modification to optimize potency, selectivity, and cell permeability. Although specific chemical probes derived directly from this compound are not widely reported, its structure possesses features that make it a suitable candidate for such applications.
The isochroman core can serve as the central scaffold, providing a defined spatial arrangement for appended functional groups. The bromine atom is particularly useful as it can be substituted with reporter groups (e.g., fluorophores, biotin) or photoreactive groups for target identification studies. Furthermore, the bromine can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein. The hydroxyl group provides a site for attaching linkers or other functional moieties necessary for the probe's activity.
Potential Applications in Materials Science Research
The unique chemical and physical properties of the this compound scaffold suggest its potential utility in the field of materials science. smolecule.com The rigid, aromatic nature of the isochroman unit can be exploited to create polymers and organic materials with defined structural characteristics. While this remains an emerging area of research for this specific compound, related benzopyran structures have been incorporated into advanced functional materials.
For instance, spiropyrans, which contain a related chromene moiety, are well-known for their photochromic properties and have been integrated into the main chain of polymers to create multi-stimuli responsive materials. nih.govrsc.org These materials can change color in response to light or changes in pH. The this compound molecule could potentially be converted into a monomer and polymerized. The bromine atom offers a site for polymerization reactions (e.g., in Suzuki polycondensation) or for post-polymerization modification to tune the material's properties, such as solubility, thermal stability, or optical behavior. The stereochemistry of such building blocks can also be a critical tool to control the mechanical and physical properties of the resulting materials. nih.gov
Supramolecular Chemistry Applications
Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. wikipedia.org These interactions are fundamental to processes like molecular recognition and self-assembly.
The structure of this compound contains several features that could be exploited in supramolecular chemistry.
Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and acceptor, allowing the molecule to form predictable assemblies with itself or other molecules.
Aromatic Interactions: The benzene (B151609) ring can participate in π-π stacking interactions, which are crucial for the organization of molecules in crystals and self-assembled structures.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific and directional interactions with electron-donating atoms (like oxygen or nitrogen) in other molecules. This interaction is increasingly used to design and control the assembly of supramolecular structures.
These non-covalent interactions could enable this compound or its derivatives to act as "guests" that fit into the cavity of larger "host" molecules or to self-assemble into larger, well-defined structures like gels, liquid crystals, or porous materials. While specific host-guest or self-assembly systems based on this compound are not yet detailed in the literature, the foundational principles of supramolecular chemistry suggest a rich potential for exploration. nih.gov
Future Directions and Emerging Trends in 6 Bromoisochroman 4 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The current synthesis of 6-Bromoisochroman-4-ol often involves the reduction of the corresponding ketone, 6-Bromoisochroman-4-one, using reagents like sodium borohydride. smolecule.com While effective, future efforts are anticipated to focus on developing more sustainable and efficient synthetic routes. This includes the exploration of catalytic hydrogenation using earth-abundant metal catalysts, which would minimize waste and avoid the use of stoichiometric hydride reagents.
Exploration of Undiscovered Reactivity Patterns and Selectivity
The chemical reactivity of this compound is largely dictated by the hydroxyl group at the C4 position and the bromine atom on the aromatic ring. Future research will likely delve deeper into unlocking new reactivity patterns. This includes leveraging the existing functional groups to direct reactions at other positions of the molecule with high selectivity. For instance, the hydroxyl group could be used to direct ortho-metalation or C-H activation on the aromatic ring, enabling the introduction of new substituents.
The synergistic interplay between the bromine and hydroxyl groups could also be exploited. smolecule.com For example, transition-metal-catalyzed cross-coupling reactions at the C6-bromo position could be investigated in substrates where the C4-hydroxyl group is protected, leading to a diverse library of 6-substituted isochroman (B46142) derivatives. Understanding how the stereochemistry at C4 influences the reactivity of the rest of the molecule will also be a critical area of exploration.
Advancements in Asymmetric Synthesis and Stereocontrol
The hydroxyl group at the C4 position of this compound creates a stereocenter, meaning the molecule can exist as two enantiomers. The asymmetric synthesis of a single enantiomer is highly desirable, as different enantiomers can have distinct biological activities. Future advancements will focus on the enantioselective synthesis of this compound.
This can be achieved through several powerful strategies that have been successfully applied to other complex molecules:
Catalyst-Controlled Desymmetrization: Starting from a symmetrical precursor, a chiral catalyst can be used to create the isochroman core with a high degree of enantioselectivity. nih.gov
Asymmetric Reduction: The enantioselective reduction of the prochiral precursor, 6-Bromoisochroman-4-one, using chiral catalysts or reagents (e.g., chiral borane complexes) is a promising approach. researchgate.net
Kinetic Resolution: A racemic mixture of this compound could be resolved by selectively reacting one enantiomer with a chiral reagent or catalyst, allowing the other to be isolated in high enantiomeric purity.
Techniques like the Sharpless asymmetric dihydroxylation or organocatalytic domino reactions, which have been used to create stereochemically complex chromane and spiropyrazolinone structures, could be adapted to build the chiral isochroman scaffold with precise stereocontrol. nih.gov
Table 1: Potential Asymmetric Synthesis Strategies for this compound
| Strategy | Description | Precursor | Key Reagent/Catalyst |
| Asymmetric Reduction | Enantioselective reduction of a ketone to a chiral alcohol. | 6-Bromoisochroman-4-one | Chiral Borane Reagents (e.g., (S)-(-)-diphenyl-prolinol/borane) researchgate.net |
| Desymmetrization | A chiral catalyst selectively transforms one of two identical functional groups in a symmetric molecule. | A symmetrical dialdehyde or diol precursor. | Chiral transition metal complexes (e.g., Palladium catalysts) nih.gov |
| Tandem Reactions | Multiple bond-forming events occur sequentially in a single operation under catalyst control. | Simple acyclic starting materials. | Organocatalysts (e.g., squaramide-based catalysts) researchgate.net |
Integration with Advanced Analytical Techniques for Real-Time Monitoring
To optimize novel synthetic reactions and better understand reactivity patterns, the integration of advanced analytical techniques for real-time monitoring is crucial. Spectroscopic methods such as in-situ Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can provide detailed mechanistic insights as a reaction proceeds. bath.ac.uk
For the synthesis and subsequent reactions of this compound, these techniques could:
Track Reaction Kinetics: Determine the rate of formation of products and the consumption of reactants, allowing for precise optimization of conditions like temperature and catalyst loading.
Identify Intermediates: Detect transient intermediates that provide clues about the reaction mechanism.
Monitor Catalyst Behavior: In catalytic reactions, techniques like operando EPR can monitor the state of the catalyst in real-time. bath.ac.uk
This data-rich approach accelerates the development of robust and efficient chemical processes, moving beyond traditional endpoint analysis.
Table 2: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Application in this compound Chemistry | Information Gained |
| In-situ NMR Spectroscopy | Monitoring the progress of synthetic transformations. bath.ac.uk | Reaction kinetics, identification of intermediates and byproducts, structural confirmation. |
| In-situ EPR Spectroscopy | Studying reactions involving radical intermediates or paramagnetic catalysts. bath.ac.uk | Mechanistic insights into redox processes, catalyst state, radical evolution. bath.ac.uk |
| Dielectric Spectroscopy | Following changes in the bulk properties of the reaction mixture. | Overall reaction progress, endpoint detection. |
Synergistic Approaches with Computational Chemistry for Rational Design
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery of new molecules and reactions. In the context of this compound, these synergistic approaches can be used for the rational design of new derivatives with specific biological or material properties. researchgate.net
By using computational methods, researchers can:
Predict Reactivity: Model reaction pathways to predict the most likely outcomes and identify promising new reactions before attempting them in the lab.
Design Novel Derivatives: Create virtual libraries of this compound derivatives and screen them in silico for potential binding affinity to biological targets, such as proteins or enzymes. researchgate.net
Elucidate Structure-Activity Relationships: Understand how modifications to the this compound scaffold affect its properties, guiding the synthesis of more potent and selective compounds.
This "in silico" first approach saves significant time and resources, focusing laboratory efforts on the most promising candidates identified through computational screening and design. researchgate.net
Q & A
Basic: What are the recommended synthetic routes for 6-Bromoisochroman-4-ol, and how can reaction conditions be optimized?
Answer:
this compound can be synthesized via bromination of isochroman-4-ol precursors using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Optimization involves controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions like over-bromination . For regioselective bromination at the 6-position, steric and electronic directing groups on the isochroman scaffold should be considered. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .
Basic: How should researchers characterize the purity and structural identity of this compound?
Answer:
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
- Structural Confirmation :
- NMR : Compare H and C NMR spectra with literature data. Key signals include the hydroxyl proton (δ 4.8–5.2 ppm, broad) and bromine-induced deshielding effects on adjacent carbons .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 231.0 (C₉H₁₀BrO₂⁺) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm the bromine substitution pattern and stereochemistry .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Methodological steps:
Variable-Temperature NMR : Perform experiments at −40°C to 60°C to detect conformational changes or rotameric equilibria.
2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals.
Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Repeat Synthesis : Verify reproducibility under inert conditions (argon atmosphere) to rule out oxidation artifacts .
Advanced: What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?
Answer:
The bromine atom at position 6 acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:
- Electronic Effects : Bromine’s electronegativity polarizes the aromatic ring, enhancing reactivity at the para position (C7).
- Ligand Choice : Bulky ligands (e.g., SPhos) minimize steric hindrance near the bromine substituent.
- Solvent Optimization : Use toluene/DMF mixtures (3:1) to stabilize the transition state .
Post-reaction, monitor regioselectivity via LC-MS and compare with DFT-predicted reaction pathways .
Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?
Answer:
- Detailed Protocols : Document exact stoichiometry, reaction time, and purification steps (e.g., “stir for 12 h at 25°C” vs. “overnight”).
- Batch Consistency : Use freshly distilled solvents and anhydrous conditions to avoid hydrolysis.
- Supporting Information : Include raw spectral data (NMR, HPLC traces) in supplementary files, formatted as per journal guidelines (e.g., Beilstein Institute standards) .
Advanced: How can computational methods predict the biological activity of this compound analogs?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on the bromine’s role in hydrophobic pocket binding.
- QSAR Modeling : Train models on datasets of chroman derivatives with known IC₅₀ values. Include descriptors like logP, polar surface area, and H-bond acceptor counts .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .
Advanced: What crystallographic techniques are suitable for analyzing this compound’s solid-state structure?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water mixtures). Resolve the Br atom’s anisotropic displacement parameters to confirm substitution site.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H or O-H⋯O hydrogen bonds) influencing crystal packing .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .
Basic: How should researchers handle discrepancies in reported melting points or solubility data for this compound?
Answer:
- Standardize Conditions : Use calibrated equipment (e.g., Büchi melting point apparatus) and report solvent systems (e.g., “soluble in DMSO at 25 mg/mL”).
- Replicate Literature Methods : Synthesize the compound using cited procedures to verify physical properties.
- Publish Corrections : If inconsistencies persist, submit errata with validated data to address methodological flaws (e.g., impurities in earlier studies) .
Advanced: What strategies mitigate decomposition of this compound during long-term storage?
Answer:
- Stability Studies : Monitor degradation via accelerated aging (40°C/75% RH for 6 months) and identify byproducts using LC-MS.
- Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT at 0.01% w/w) for oxidation-prone batches .
Advanced: How can isotopic labeling (e.g., 13^{13}13C or ²²²H) elucidate metabolic pathways of this compound in vitro?
Answer:
- Synthesis of Labeled Analogs : Introduce C at the C4 hydroxyl group via CO₂ incorporation during cyclization.
- Tracing Studies : Incubate labeled compounds with hepatic microsomes and analyze metabolites via HR-MS/MS. Quantify bromine retention in phase I/II metabolites to map detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
